![molecular formula C22H21N5O4S2 B2926259 ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 690960-32-8](/img/no-structure.png)

ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

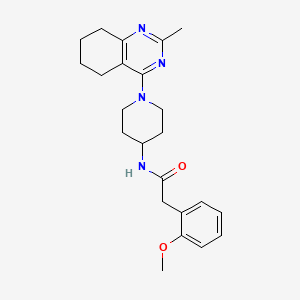

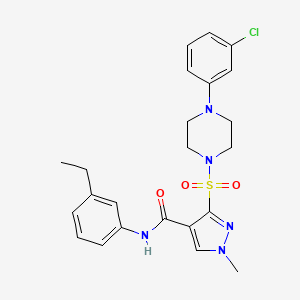

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic aromatic organic compound . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains an ester functional group, which is characterized by the -COO- group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, the thiophene ring, and the ester group . The presence of these groups would influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group would likely make it polar, and the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Researchers have been focusing on the synthesis of novel heterocyclic compounds containing thiophene units as they exhibit significant biological activities. For example, the synthesis of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents represents a crucial area of research. These derivatives have been synthesized through condensation reactions, showcasing their potential in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).

Antibacterial and Anticancer Properties

Another significant application involves the synthesis and antibacterial evaluation of novel heterocyclic compounds, demonstrating high antibacterial activities. The precursor used in these studies, similar in structure to the queried compound, was reacted with various active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives with potent antibacterial properties (Azab et al., 2013).

Antimicrobial and Insecticidal Activities

The compound's derivatives have also been evaluated for their antimicrobial and insecticidal potential, indicating their importance in agricultural chemistry. Cyclocondensation reactions under microwave irradiation have been employed to prepare pyrimidine linked pyrazole derivatives, further assessed for their antimicrobial activity against various pathogens and insecticidal activity against Pseudococcidae insects, highlighting their versatility in biological applications (Deohate & Palaspagar, 2020).

Docking Studies and Biological Evaluation

Further research includes the synthesis and docking studies of thiophene-based derivatives for antimicrobial evaluation. This illustrates the compound's role in the development of new antimicrobial agents through structure-activity relationship studies, providing insights into the molecular interactions responsible for their biological activities (Spoorthy et al., 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "Ethyl 4,5-dimethyl-2-thiophenecarboxylate", "2-mercaptoacetic acid", "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 4,5-dimethyl-2-thiophenecarboxylate", "Ethyl acetate and acetic acid are mixed in a round-bottom flask and cooled to 0°C. To this mixture, sodium bicarbonate is added followed by the addition of 4,5-dimethyl-2-thiophenecarboxylic acid. The reaction mixture is stirred for 30 minutes at 0°C and then at room temperature for 2 hours. The resulting solid is filtered and washed with water and dried to obtain ethyl 4,5-dimethyl-2-thiophenecarboxylate.", "Step 2: Synthesis of 2-[(2-mercaptoacetyl)amino]thiophene-3-carboxylic acid", "2-mercaptoacetic acid is dissolved in DMF and cooled to 0°C. To this mixture, DIPEA and NHS are added followed by the addition of ethyl 4,5-dimethyl-2-thiophenecarboxylate. The reaction mixture is stirred for 2 hours at 0°C and then at room temperature for 24 hours. The resulting solid is filtered and washed with methanol and dried to obtain 2-[(2-mercaptoacetyl)amino]thiophene-3-carboxylic acid.", "Step 3: Synthesis of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid", "4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is dissolved in DMF and cooled to 0°C. To this mixture, DIPEA and NHS are added followed by the addition of 2-mercaptoacetyl)amino]thiophene-3-carboxylic acid. The reaction mixture is stirred for 2 hours at 0°C and then at room temperature for 24 hours. The resulting solid is filtered and washed with methanol and dried to obtain 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid.", "Step 4: Synthesis of ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate", "Ethyl 4,5-dimethyl-2-thiophenecarboxylate and 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid are dissolved in DMF and cooled to 0°C. To this mixture, DIPEA and DCC are added and the reaction mixture is stirred for 2 hours at 0°C and then at room temperature for 24 hours. The resulting solid is filtered and washed with methanol and dried to obtain ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate." ] } | |

Numéro CAS |

690960-32-8 |

Formule moléculaire |

C22H21N5O4S2 |

Poids moléculaire |

483.56 |

Nom IUPAC |

ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H21N5O4S2/c1-4-31-21(30)17-12(2)13(3)33-19(17)24-16(28)11-32-22-25-18-15(10-23-26-18)20(29)27(22)14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,23,26)(H,24,28) |

Clé InChI |

RGOXJJOCXYEXJN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

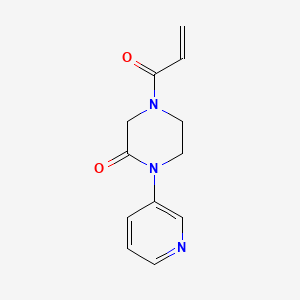

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)

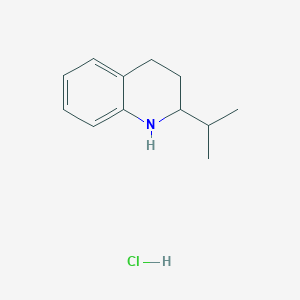

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)

![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)